

An In-depth Technical Guide to Methylcyanamide: Properties, Synthesis, and Biological Exploration

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Compound of Interest

Compound Name: Methylcyanamide

Cat. No.: B2951037

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methylcyanamide**, a small organic compound with potential applications in chemical synthesis and drug development. This document details its fundamental molecular properties, provides a synthesized experimental protocol for its preparation, and outlines a strategic workflow for the investigation of its biological activities.

Core Molecular and Physical Properties

Methylcyanamide, also known as **N-methylcyanamide**, is a simple derivative of cyanamide. Its key quantitative properties are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₂ H ₄ N ₂	[1]
Molecular Weight	56.07 g/mol	[1]
IUPAC Name	methylcyanamide	[1]
CAS Number	4674-68-4	
SMILES	CNC#N	[1]

Experimental Protocol: Synthesis of N-Methylcyanamide

The following protocol describes a potential method for the synthesis of **N-methylcyanamide**, based on established chemical principles for the N-cyanation of secondary amines. This procedure is a composite of general methods described in the literature and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize **N-methylcyanamide** from methylamine via N-cyanation.

Materials:

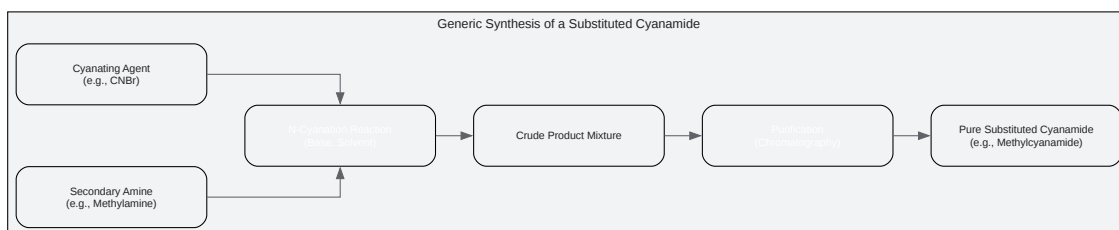
- Methylamine (solution in a suitable solvent, e.g., THF or water)
- Cyanogen bromide (CNBr) or a safer cyanating agent such as trimethylsilyl cyanide (TMSCN) with an oxidant.
- Anhydrous solvent (e.g., tetrahydrofuran [THF], acetonitrile)
- Base (e.g., triethylamine, potassium carbonate)
- Sodium hydroxide solution (for workup)
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography equipment for purification (e.g., silica gel column)

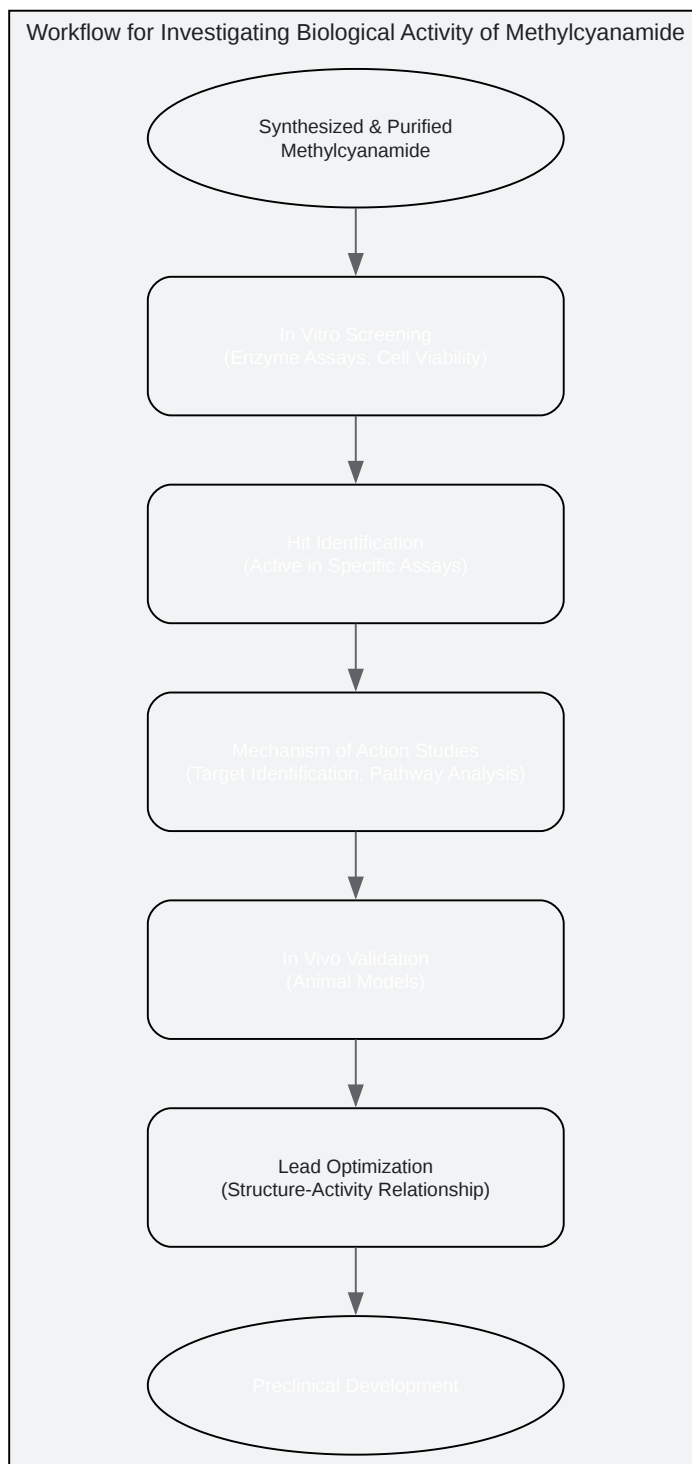
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve methylamine in the chosen anhydrous solvent. Cool the solution to 0°C in an ice bath.
- **Addition of Cyanating Agent:** Dissolve the cyanating agent (e.g., cyanogen bromide) in the same anhydrous solvent and add it to the dropping funnel. Add the cyanating agent solution dropwise to the cooled methylamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
- **Washing:** Combine the organic extracts and wash successively with 1M sodium hydroxide solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **N-methylcyanamide** by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- **Characterization:** Confirm the identity and purity of the synthesized **N-methylcyanamide** using analytical techniques such as NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.

Logical Frameworks for Synthesis and Biological Investigation

The following diagrams, generated using the DOT language, illustrate a generalized synthesis pathway for substituted cyanamides and a proposed workflow for investigating the biological activity of **methylcyanamide**.





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References

- 1. Methylcyanamide | C₂H₄N₂ | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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